3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Description
The compound 3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a sulfonamide-containing thiazole derivative characterized by:
- A propanamide backbone linked to a 4-fluorobenzenesulfonyl group at the 3-position.
- A 1,3-thiazole ring substituted with a 4-methoxyphenyl group at the 4-position and a methyl group at the 5-position.
While direct synthesis data for this compound are absent in the provided evidence, analogous sulfonamide-thiazole derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as seen in similar compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-13-19(14-3-7-16(27-2)8-4-14)23-20(28-13)22-18(24)11-12-29(25,26)17-9-5-15(21)6-10-17/h3-10H,11-12H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHQCLDJLQIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18FN3O2S
- Molecular Weight : 357.41 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has been shown to act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it targets the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Inhibition of CA IX can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Sulfonamide Group : The presence of the sulfonamide moiety is known to enhance binding affinity to target proteins, potentially leading to improved therapeutic efficacy.
- Thiazole Ring : The thiazole structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Studies showed that administration of the compound significantly reduced tumor size in xenograft models, with a notable decrease in metastasis formation .
Case Studies
- Breast Cancer Model : A study involving a mouse model of breast cancer reported a 50% reduction in tumor volume after treatment with the compound over four weeks compared to control groups .
- Lung Cancer Model : Another case study highlighted the compound's ability to enhance the efficacy of existing chemotherapy regimens, resulting in prolonged survival rates among treated subjects .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compounds structurally related to 3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide. These compounds exhibit promising activity against a range of bacterial and fungal pathogens. For instance, derivatives with similar thiazole frameworks have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer models . The compound may also exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interactions between this compound and biological targets. These studies help elucidate the binding affinity and mode of action of the compound against specific receptors or enzymes associated with disease pathways. This computational approach can guide the design of more potent analogs by optimizing structural features that enhance binding .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to improve its pharmacological profile. Research indicates that introducing various substituents on the thiazole ring can significantly alter the biological activity of these compounds. Such modifications are essential for developing derivatives with enhanced efficacy and reduced toxicity .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial activity of thiazole derivatives, compounds structurally related to this compound were tested against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects, particularly against resistant strains .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazole derivatives demonstrated that specific modifications led to increased cytotoxicity against MCF7 breast cancer cells. The findings suggest that similar modifications could be applied to this compound to enhance its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Thiazole Moieties
Table 1: Key Structural and Physicochemical Comparisons
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxyphenyl and sulfonyl groups create a balance between hydrophilicity and lipophilicity, critical for oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : React 4-(4-methoxyphenyl)-5-methylthiazol-2-amine with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Propanamide Linkage : Couple the sulfonylated intermediate with propanoic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Yield optimization requires strict control of temperature (0–5°C for sulfonylation; room temperature for amidation) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (¹H-NMR: δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl groups) and sulfonamide linkage (¹³C-NMR: ~170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~475).
- Computational Modeling : Density Functional Theory (DFT) to analyze electron distribution, particularly the electron-withdrawing effects of the fluorobenzenesulfonyl group on the thiazole ring .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) and C. albicans (IC₅₀) .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA (compare to celecoxib as a reference) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications to:
- Sulfonyl Group : Replace 4-fluorophenyl with nitro or methoxy groups to modulate electron density .
- Thiazole Methyl Group : Substitute with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance lipophilicity .
- Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores.
- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Q. What computational approaches resolve contradictions in experimental data (e.g., unexpected reactivity)?
- Methodological Answer :
- Reaction Pathway Analysis : Apply ab initio molecular dynamics (AIMD) to simulate sulfonylation steps and identify side reactions (e.g., sulfonate ester formation) .
- Docking Studies : Investigate binding modes with target proteins (e.g., COX-2) to explain discrepancies between in vitro and cellular activity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Temperature | Humidity | Time | Degradation Products |
|---|---|---|---|---|
| Acidic | 40°C | 75% RH | 30 days | Hydrolyzed sulfonamide (HPLC-MS) |
| Light Exposure | 25°C | Ambient | 14 days | Photo-oxidized thiazole (UV-Vis) |
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10% w/v) to enhance solubility .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) at the propanamide carbonyl group .
Comparative Analysis
Q. How does this compound compare to structurally similar thiazole derivatives in terms of bioactivity?
- Methodological Answer :
- Conclusion : Electron-withdrawing groups on the sulfonyl moiety enhance COX-2 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
